molecular formula C4H3BrClNS B6236389 4-bromo-2-chloro-5-methyl-1,3-thiazole CAS No. 1782805-91-7

4-bromo-2-chloro-5-methyl-1,3-thiazole

Cat. No.: B6236389
CAS No.: 1782805-91-7
M. Wt: 212.5
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-5-methyl-1,3-thiazole typically involves the reaction of 2-chloro-5-methylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the thiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

Scientific Research Applications

4-Bromo-2-chloro-5-methyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual halogenation, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

1782805-91-7

Molecular Formula

C4H3BrClNS

Molecular Weight

212.5

Purity

95

Origin of Product

United States

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